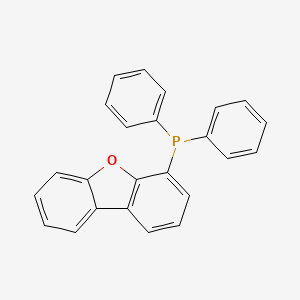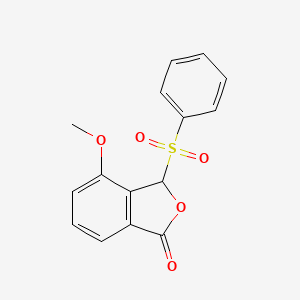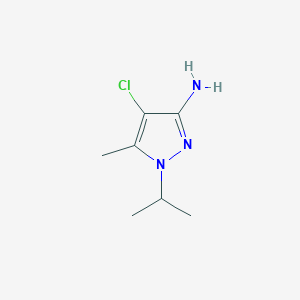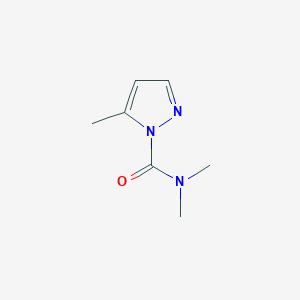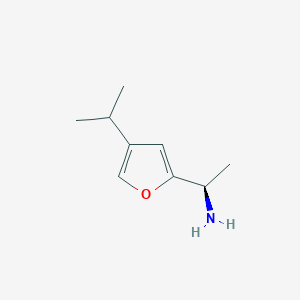
1-Ethyl-2-styrylquinolin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-styrylquinolin-1-ium iodide is a chemical compound with the molecular formula C19H18IN It is known for its unique structure, which includes a quinoline ring system substituted with an ethyl group and a styryl group
Méthodes De Préparation
The synthesis of 1-Ethyl-2-styrylquinolin-1-ium iodide typically involves the reaction of 2-styrylquinoline with ethyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
1-Ethyl-2-styrylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Applications De Recherche Scientifique
1-Ethyl-2-styrylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-styrylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It may also inhibit certain enzymes involved in cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-styrylquinolin-1-ium iodide can be compared with other similar compounds, such as:
1-Ethyl-2-methylquinolinium iodide: This compound has a similar quinoline structure but with a methyl group instead of a styryl group.
1-Ethyl-4-styrylquinolinium iodide: This compound has the styryl group at the 4-position instead of the 2-position.
1-Ethyl-2-(2-thenylidenemethyl)pyridinium iodide: This compound has a pyridine ring instead of a quinoline ring.
Propriétés
Formule moléculaire |
C19H18IN |
|---|---|
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
1-ethyl-2-[(E)-2-phenylethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C19H18N.HI/c1-2-20-18(14-12-16-8-4-3-5-9-16)15-13-17-10-6-7-11-19(17)20;/h3-15H,2H2,1H3;1H/q+1;/p-1/b14-12+; |
Clé InChI |
HUPCJBSWPKUZGI-UNGNXWFZSA-M |
SMILES isomérique |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=CC=C3.[I-] |
SMILES canonique |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


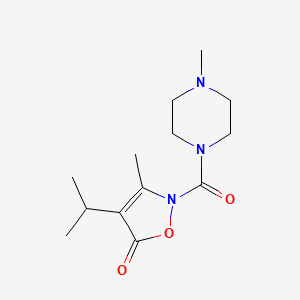

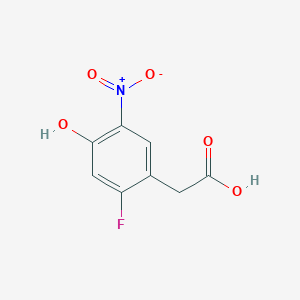
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)
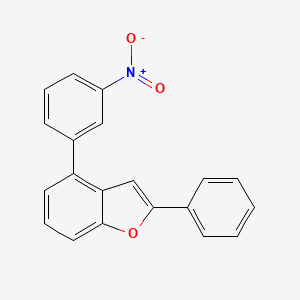
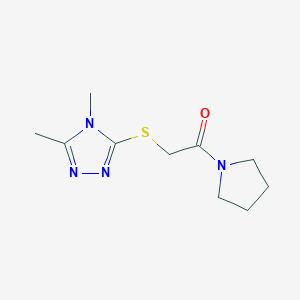
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)

